(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide
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Overview
Description
(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide is a heterocyclic compound that features a unique structure incorporating nitrogen, oxygen, and sulfur atoms within a fused ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization with a carbonyl compound. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further chemical transformations .
Scientific Research Applications
(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate or as a precursor for the development of new pharmaceuticals.
Industry: The compound’s unique structure makes it useful in the development of novel materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazoles: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
1,2,4-Oxadiazoles: Another class of heterocycles with comparable properties and applications.
Benzothiadiazines: These compounds also contain sulfur and nitrogen atoms in their ring systems and are studied for their pharmacological potential .
Uniqueness
(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide is unique due to its specific ring structure and the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials, as well as for studying various chemical reactions and mechanisms .
Properties
IUPAC Name |
(3aS)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFHPXGNIIMFHE-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COS(=O)(=O)N2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COS(=O)(=O)N2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631659 |
Source
|
Record name | (3aS)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132635-95-1 |
Source
|
Record name | (3aS)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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